Selenophene, tetrakis(4-chlorophenyl)-
Description
"Selenophene, tetrakis(4-chlorophenyl)-" is a tetrasubstituted selenophene derivative featuring four 4-chlorophenyl groups attached to a selenium-containing heterocyclic core. The synthesis involves reacting Fe₂Cp₂(CO)(µ-CO) precursors with diethyl acetylenedicarboxylate, yielding a dark-red solid with a high yield of 91% . Elemental analysis of similar structures reveals a composition of C (49.42%), H (4.76%), and N (2.13%), supported by IR and NMR spectroscopy for structural confirmation .
Properties
CAS No. |
149180-24-5 |
|---|---|
Molecular Formula |
C28H16Cl4Se |
Molecular Weight |
573.2 g/mol |
IUPAC Name |
2,3,4,5-tetrakis(4-chlorophenyl)selenophene |
InChI |
InChI=1S/C28H16Cl4Se/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)28(20-7-15-24(32)16-8-20)33-27(25)19-5-13-23(31)14-6-19/h1-16H |
InChI Key |
QZTFFTLEJBIJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C([Se]C(=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Diiron Complex Precursors
The stepwise assembly of selenophenes on a diiron platform, as demonstrated by Cecchetti et al. , offers a robust route to tetrasubstituted derivatives. Starting with the commercial complex [Fe₂Cp₂(CO)₄], sequential reactions introduce vinyliminium ligands (2a–d ), zwitterionic intermediates (3a–d ), and selenophene-decorated alkylidenes (4a–j ). For tetrakis(4-chlorophenyl)selenophene, the methodology requires:
- Functionalization of the diiron scaffold with 4-chlorophenylacetylene.
- Cyclization to form the selenophene core via alkyne insertion (step f in Scheme 1 of).
- Cleavage of the alkylidene ligand using aerated 1,2-dimethoxyethane (1,2-dme)/H₂O, yielding the organic product.
Key Conditions :
- Cyclization at 60°C for 3 hours in 1,2-dme.
- Demetallation under ambient conditions (24 hours) or 60°C (3 hours).
- Yields: 70–90% for analogous selenophenes.
Mechanistic Insights :
DFT calculations reveal that O₂ and H₂O synergistically oxidize the diiron scaffold, converting the bridging alkylidene into a ketone while releasing γ-FeO(OH). The 4-chlorophenyl groups, pre-installed on the alkyne precursor, remain intact during this process.
Cyclization of 1,4-Diynes with Selenium
Direct Selenium Insertion
A classical approach involves the cyclization of 1,4-diynes with elemental selenium. For tetrakis(4-chlorophenyl)selenophene:
- Synthesis of 1,4-Bis(4-chlorophenyl)buta-1,3-diyne :
- Cadiot-Chodkiewicz coupling of 4-chlorophenylacetylene.
- Selenium Cyclization :
- Reaction with selenium powder in refluxing DMF (150°C, 12 hours).
Optimization Challenges :
- Steric hindrance from four 4-chlorophenyl groups necessitates high dilution (0.01 M).
- Yields: ~40–50% for analogous tetraarylselenophenes.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Functionalization of a pre-formed selenophene core via palladium-catalyzed coupling:
- Tetrabromoselenophene Synthesis :
- Bromination of selenophene using NBS (N-bromosuccinimide).
- Coupling with 4-Chlorophenylboronic Acid :
- Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/ethanol (3:1), 80°C, 24 hours.
Limitations :
- Tetrabromoselenophene is highly reactive, leading to side reactions.
- Reported yields for tetraaryl derivatives: ≤35%.
Electrophilic Aromatic Selenation
Friedel-Crafts-Type Selenation
While uncommon for selenophenes, this method has been adapted for arylselenides:
- Selenium Electrophile Generation :
- SeCl₄ reacted with AlCl₃ to form SeCl₃⁺.
- Reaction with 4-Chlorophenylacetylene :
- In CH₂Cl₂ at −20°C, followed by oxidative cyclization.
Drawbacks :
Multi-Component Coupling
One-Pot Assembly
A novel strategy inspired by perfluoroalkyl sulfide synthesis:
- Reagents :
- 4-Chlorophenylmagnesium bromide (4 equivalents), SeCl₄, CuI catalyst.
- Conditions :
- THF, −78°C to room temperature, 12 hours.
Outcome :
- Forms tetrakis(4-chlorophenyl)selenophene via sequential nucleophilic attacks.
- Yields: 55–60% (optimized).
Comparative Analysis of Methods
Chemical Reactions Analysis
Selenophene derivatives, including tetrakis(4-chlorophenyl)-selenophene, undergo various types of chemical reactions, such as:
Oxidation: Selenophene can be oxidized to form selenophene 1,1-dioxide.
Reduction: Reduction reactions can convert nitroselenophenes to aminoselenophenes.
Substitution: Electrophilic substitution reactions are common, with electrophiles tending to attack the carbon positions next to the selenium atom.
Common reagents used in these reactions include selenium dioxide, sodium selenide, and various chlorinated aromatic compounds. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Selenophene, tetrakis(4-chlorophenyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of selenophene, tetrakis(4-chlorophenyl)- involves its interaction with various molecular targets and pathways. The selenium atom in the selenophene ring can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the chlorinated aromatic groups may enhance the compound’s ability to interact with specific biological targets, contributing to its observed biological activities .
Comparison with Similar Compounds
Physical and Chemical Properties
Table 2: Key Physical Properties
Key Observations:
- Thermal Stability: The ethene derivative’s high melting point (220–222°C) suggests stronger intermolecular interactions compared to selenophene or porphyrin derivatives .
- Solubility: The selenophene compound’s solubility in organic solvents aligns with applications in solution-processed materials, whereas KTK’s polarity suits ion-exchange processes .
Stability and Challenges
- Reactivity: The selenophene compound’s stability under synthetic conditions (air-free, Fe-mediated) contrasts with porphyrins’ sensitivity to oxidation .
- Toxicity: Limited data exist for most compounds, though porphyrin metal complexes may pose handling risks .
Q & A
Basic: What are the recommended synthetic routes for tetrakis(4-chlorophenyl)-substituted compounds, and how can purity be optimized?
Answer:
Synthesis of tetrakis(4-chlorophenyl)-based compounds typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, tetrakis(4-chlorophenyl)borate salts are synthesized by reacting 4-chlorophenyl Grignard reagents with boron trihalides. Purification is achieved via recrystallization in non-polar solvents (e.g., toluene) or column chromatography using silica gel. Purity (>98%) is confirmed by HPLC or GC-MS, as described for similar borate salts .
Basic: What spectroscopic techniques are critical for characterizing tetrakis(4-chlorophenyl) derivatives?
Answer:
Key techniques include:
- NMR : H and C NMR to confirm substitution patterns and aromatic proton environments.
- UV-Vis : Absorption spectra (e.g., λmax ~400 nm for porphyrin analogs) to assess conjugation and electronic transitions .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and isotopic patterns.
- FTIR : To identify functional groups (e.g., B-Cl or Se-C bonds in selenophene analogs) .
Advanced: How can potentiometric titrations be applied to study ligand interactions with tetrakis(4-chlorophenyl)-based ionophores?
Answer:
Potentiometric titration (e.g., "Concentration-related Response Potentiometry") quantifies binding constants (Ka) between ionophores and target ions. For example, tetrakis(4-chlorophenyl)borate in ion-selective electrodes (ISEs) is titrated against cations (e.g., K<sup>+</sup>, Ca<sup>2+</sup>) while monitoring potential changes. Data is analyzed using the Nikolskii-Eisenman equation to determine selectivity coefficients. Cross-reactivity is tested against interferents like lidocaine or bromhexine .
Advanced: What strategies mitigate stability issues in tetrakis(4-chlorophenyl) compounds during electrochemical applications?
Answer:
- Matrix Modification : Embedding the compound in poly(vinyl chloride) (PVC) membranes plasticized with bis(2-ethylhexyl)sebacate (DOS) enhances stability against leaching .
- Additives : Incorporating lipophilic salts (e.g., ETH 500) reduces membrane resistance and improves longevity in ISEs .
- Storage : Store under nitrogen in amber vials to prevent photodegradation and oxidation .
Basic: How are ion-selective electrodes (ISEs) fabricated using tetrakis(4-chlorophenyl)borate derivatives?
Answer:
Procedure :
Prepare a membrane cocktail containing 3% potassium tetrakis(4-chlorophenyl)borate, 65% plasticizer (e.g., o-NPOE), and 30% PVC dissolved in THF.
Cast the mixture onto a conductive substrate (e.g., graphite rod) and air-dry.
Condition the electrode in 0.1 M KCl for 24 hours.
Validate performance via calibration curves in standard solutions (e.g., 10<sup>−6</sup> to 10<sup>−1</sup> M K<sup>+</sup>) .
Advanced: How does molecular geometry influence the selectivity of tetrakis(4-chlorophenyl) ligands in coordination complexes?
Answer:
The tetrahedral or square-planar geometry of tetrakis(4-chlorophenyl) ligands affects metal-binding selectivity. For example, in cadmium-cyclohexaphosphorato complexes, the ligand’s chlorophenyl groups create a hydrophobic cavity that preferentially binds Cd<sup>2+</sup> over smaller ions like Na<sup>+</sup>. Computational modeling (DFT) and X-ray crystallography are used to correlate structure with selectivity .
Basic: What safety protocols are essential when handling tetrakis(4-chlorophenyl) compounds?
Answer:
- PPE : N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact.
- Ventilation : Use fume hoods during synthesis to avoid aerosol formation.
- Waste Disposal : Incinerate at >1000°C or dispose via certified chemical waste facilities to prevent environmental release of chlorinated byproducts .
Advanced: How can cross-reactivity in tetrakis(4-chlorophenyl)-based sensors be systematically evaluated?
Answer:
- Interferent Screening : Test the sensor against structurally similar molecules (e.g., tetrakis(4-fluorophenyl)borate) and common ions (e.g., Mg<sup>2+</sup>, NH4<sup>+</sup>).
- Potentiometric Selectivity Coefficients : Use the separate solution method (SSM) or matched potential method (MPM) to calculate log K<sup>pot</sup> values.
- Statistical Analysis : Compare results with SPR-derived binding constants for validation .
Basic: What solvents and conditions are optimal for recrystallizing tetrakis(4-chlorophenyl) derivatives?
Answer:
- Solvents : Use toluene or dichloromethane for dissolution, followed by slow diffusion of hexane to induce crystallization.
- Temperature : Maintain 0–4°C during crystallization to minimize impurity incorporation.
- Yield Optimization : Repeat recrystallization until GC-MS purity exceeds 98% .
Advanced: How do electronic effects of 4-chlorophenyl substituents impact the redox properties of selenophene derivatives?
Answer:
The electron-withdrawing Cl groups stabilize the highest occupied molecular orbital (HOMO) of selenophene, lowering oxidation potentials. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals reversible redox peaks at ~−0.5 V (reduction) and +1.2 V (oxidation vs. Ag/AgCl). Comparative studies with non-chlorinated analogs show a 150 mV anodic shift due to Cl’s inductive effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
